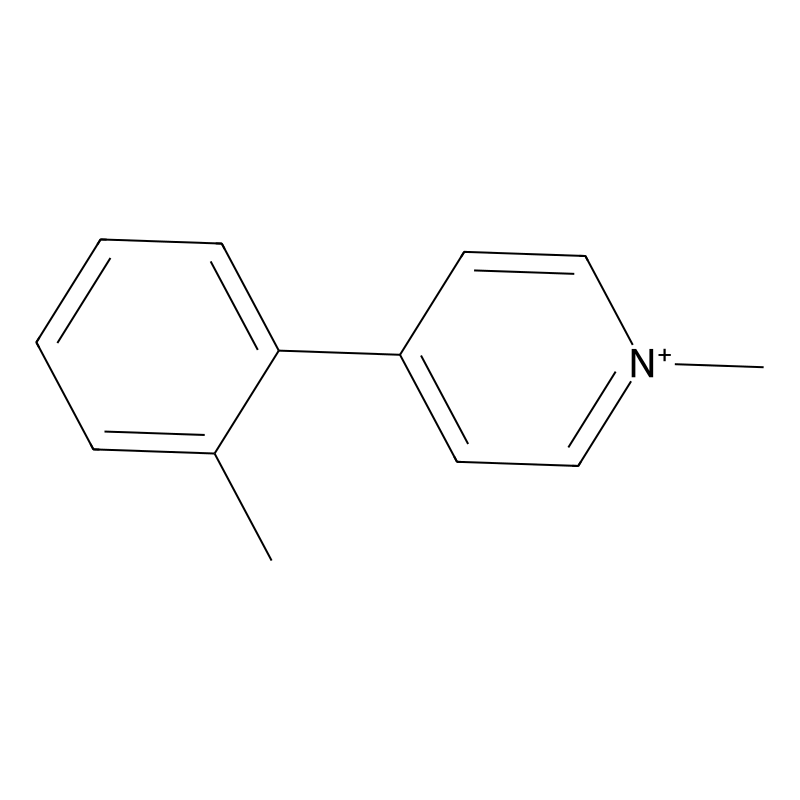1-Methyl-4-(2-methylphenyl)pyridinium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
1-Methyl-4-(2-methylphenyl)pyridinium is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a 2-methylphenyl group. This compound is of interest in various fields, particularly medicinal chemistry, due to its structural similarity to biologically active molecules. It is often studied for its potential pharmacological properties and applications in organic synthesis.
- Oxidation: 1-Methyl-4-(2-methylphenyl)pyridinium can be oxidized to form corresponding pyridinium salts. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: It can participate in reduction reactions, yielding different tetrahydropyridine derivatives. Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or within the tetrahydropyridine moiety, utilizing halogens, alkylating agents, and other nucleophiles under suitable conditions .
Research indicates that 1-Methyl-4-(2-methylphenyl)pyridinium exhibits various biological activities. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This compound has been investigated for its neuroprotective properties and may influence pathways relevant to neurodegenerative diseases .
The synthesis of 1-Methyl-4-(2-methylphenyl)pyridinium typically involves the reaction of 2-methylbenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under acidic conditions. This condensation reaction is known for producing high yields of the desired product. Industrially, similar synthetic routes are employed but optimized for larger-scale production using continuous flow reactors to enhance efficiency .
1-Methyl-4-(2-methylphenyl)pyridinium has several notable applications:
- Medicinal Chemistry: It is studied for its potential therapeutic properties, particularly in relation to neurological disorders.
- Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
- Biochemical Probes: Its interactions with biological systems make it a valuable tool in biochemical research .
Several compounds share structural similarities with 1-Methyl-4-(2-methylphenyl)pyridinium. Here are some notable examples:
Uniqueness
The uniqueness of 1-Methyl-4-(2-methylphenyl)pyridinium lies in the presence of the 2-methylphenyl group. This specific substitution influences the compound's chemical reactivity, pharmacokinetics, and interaction with molecular targets, making it a significant subject of study in medicinal chemistry and related fields .








